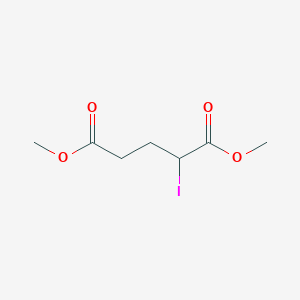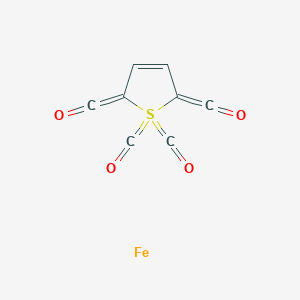
CID 71337081
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CID 71337081 is a chemical compound registered in the PubChem database. It is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of CID 71337081 involves several steps and specific reaction conditions. The preparation methods can be divided into two main categories: synthetic routes and industrial production methods.
Synthetic Routes
Initial Reaction: The synthesis begins with the reaction of a primary amine with a suitable aldehyde or ketone under acidic conditions to form an imine intermediate.
Cyclization: The imine intermediate undergoes cyclization in the presence of a catalyst, such as a Lewis acid, to form the core structure of this compound.
Functionalization: The core structure is then functionalized by introducing various substituents through reactions such as halogenation, alkylation, or acylation.
Industrial Production Methods
Batch Processing: In industrial settings, the synthesis of this compound is often carried out in batch reactors. This method allows for precise control over reaction conditions and yields high-purity products.
Continuous Flow Processing: Continuous flow processing is another method used in the industrial production of this compound. This method offers advantages such as increased efficiency, scalability, and reduced waste.
Analyse Des Réactions Chimiques
CID 71337081 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Types of Reactions
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from these reactions are oxidized derivatives of the compound.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. The major products are reduced forms of the compound.
Substitution: Substitution reactions involving this compound typically occur at specific functional groups. Common reagents used in these reactions include halogens, alkyl halides, and acyl chlorides.
Applications De Recherche Scientifique
CID 71337081 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biomolecules makes it a valuable tool for understanding biological mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a candidate for the treatment of certain diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of CID 71337081 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
CID 71337081 can be compared with other similar compounds to highlight its uniqueness.
Similar Compounds
CID 12345678: This compound shares a similar core structure with this compound but differs in its functional groups. It is used in similar applications but has distinct properties.
CID 87654321: Another compound with a related structure, CID 87654321, is used in different industrial applications due to its unique reactivity and stability.
Uniqueness
This compound stands out due to its specific functional groups and reactivity. These characteristics make it particularly valuable in certain applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
113245-85-5 |
|---|---|
Formule moléculaire |
C8H2FeO4S |
Poids moléculaire |
250.01 g/mol |
InChI |
InChI=1S/C8H2O4S.Fe/c9-3-7-1-2-8(4-10)13(7,5-11)6-12;/h1-2H; |
Clé InChI |
RSMBZHNYKVUUBK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C=O)S(=C=O)(=C=O)C1=C=O.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



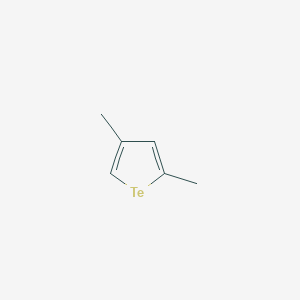
diphenylsilane](/img/structure/B14298185.png)
![Butyl 2-cyano-3-[4-(dihexylamino)phenyl]prop-2-enoate](/img/structure/B14298192.png)
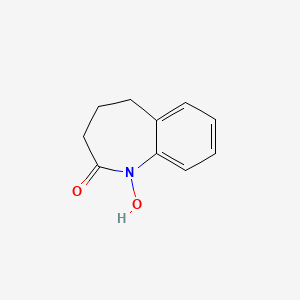
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)

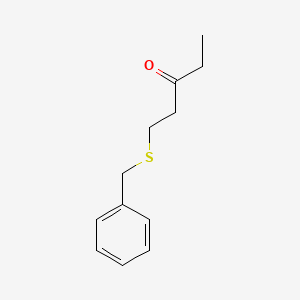
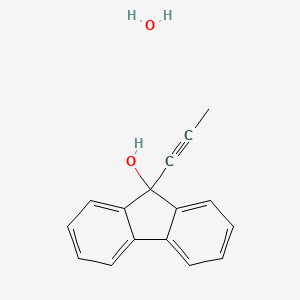
![Ethyl {[(propan-2-ylidene)amino]oxy}acetate](/img/structure/B14298226.png)
